8aH-pyrido[2,3-d]pyridazin-8-one
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Overview
Description
8aH-pyrido[2,3-d]pyridazin-8-one is a heterocyclic compound characterized by a fused ring system containing nitrogen atoms. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, with applications ranging from antimicrobial to anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8aH-pyrido[2,3-d]pyridazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include heating in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 8aH-pyrido[2,3-d]pyridazin-8-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazinones.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridazinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
8aH-pyrido[2,3-d]pyridazin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8aH-pyrido[2,3-d]pyridazin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological activity being targeted, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Pyridazine: A related compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Uniqueness: 8aH-pyrido[2,3-d]pyridazin-8-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
8aH-pyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4,6H |
InChI Key |
WEJYFNXTHAMWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC(=O)C2N=C1 |
Origin of Product |
United States |
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